2-Amino-5-methoxyisophthalic acid
Description
2-Amino-5-methoxyisophthalic acid is a substituted isophthalic acid derivative featuring an amino (-NH₂) group at position 2 and a methoxy (-OCH₃) group at position 5 on the benzene ring, along with two carboxylic acid (-COOH) groups at positions 1 and 2. These analogs share core functional groups and provide a basis for inferring properties and applications of the target compound.
For example:
- 5-Methoxyisophthalic acid (CAS 46331-50-4) has the molecular formula C₉H₈O₅ and a molecular weight of 196.16 g/mol, with two carboxylic acid groups and a methoxy substituent .
- 5-Aminoisophthalic acid (CAS 99-31-0) has the formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol, featuring two carboxylic acids and an amino group .
The addition of both amino and methoxy groups in this compound likely enhances its polarity and reactivity, making it a candidate for applications in pharmaceutical intermediates or coordination chemistry.
Properties
Molecular Formula |
C9H9NO5 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-amino-5-methoxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H9NO5/c1-15-4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3H,10H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
AGCMUJTYJYULPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key properties of 2-Amino-5-methoxyisophthalic acid with its closest analogs:
Key Differences:
Functional Group Impact: The dual -COOH groups in isophthalic acid derivatives enhance acidity and metal-chelating ability compared to monocarboxylic analogs like 2-Amino-5-methoxybenzoic acid . The amino group in 5-Aminoisophthalic acid increases solubility in polar solvents, while the methoxy group in 5-Methoxyisophthalic acid improves lipophilicity .
Reactivity: The amino group in 5-Aminoisophthalic acid facilitates nucleophilic reactions, whereas the methoxy group in 5-Methoxyisophthalic acid is electron-donating, directing electrophilic substitution reactions .
Applications: 5-Methoxyisophthalic acid: Used in high-performance polymers (e.g., liquid crystals) due to its rigid aromatic core . 5-Aminoisophthalic acid: Employed in metal-organic frameworks (MOFs) for gas storage and fluorescence-based sensors . 2-Amino-5-methoxybenzoic acid: Serves as a precursor in antitumor and antimicrobial drug synthesis .
Research Findings and Limitations
- Synthesis Challenges: While 5-Methoxyisophthalic acid is synthesized via methoxylation of isophthalic acid derivatives, introducing an amino group at position 2 would require selective protection/deprotection strategies to avoid side reactions .
- Similar precautions likely apply to this compound.
- Data Gaps: Direct experimental data (e.g., melting point, solubility) for this compound are absent in the provided evidence. Further studies are needed to validate its properties.
Q & A
Q. What are the recommended synthetic routes for preparing 2-Amino-5-methoxyisophthalic acid with high purity for research applications?
- Methodological Answer : Synthetic routes typically involve multi-step organic reactions. A common approach is:
Amination and Methoxylation : Start with isophthalic acid derivatives, introducing amino and methoxy groups via nucleophilic substitution or catalytic coupling reactions.
Purification : Use recrystallization (e.g., in methanol or ethanol) to isolate the compound, followed by column chromatography to remove byproducts .
Validation : Confirm purity via HPLC (>98%) and characterize using NMR (¹H/¹³C) and FT-IR spectroscopy to verify functional groups .
- Key Considerations : Optimize reaction pH and temperature to prevent decomposition of the methoxy group.
Q. How should researchers handle and store this compound to ensure stability during experimental studies?
- Methodological Answer :
- Handling : Perform all operations in a fume hood with local exhaust ventilation. Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use dust masks if handling powdered forms .
- Storage : Store in airtight, light-resistant containers at 2–8°C. Separate from oxidizers (e.g., peroxides) to prevent unintended reactions. Monitor for discoloration or particulate formation, which may indicate degradation .
- Stability Tests : Conduct periodic FT-IR analysis to detect changes in functional groups (e.g., hydrolysis of the methoxy group) .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Cross-Validation : Combine X-ray crystallography (if crystals form) with computational DFT calculations to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. What strategies can resolve discrepancies in spectroscopic data (e.g., NMR chemical shift inconsistencies) observed during characterization of derivatives?
- Methodological Answer :
- Step 1 : Re-run NMR under standardized conditions (e.g., DMSO-d₆ as solvent, 25°C) to rule out solvent/temperature artifacts.
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HMBC can confirm coupling between methoxy and aromatic protons .
- Step 3 : Compare experimental data with computational predictions (e.g., Gaussian software for NMR chemical shifts). Adjust synthetic protocols if tautomerism or rotamers are suspected .
- Contradiction Management : If IR and NMR conflict (e.g., unexpected carbonyl peaks), test for hydrolysis byproducts via LC-MS .
Q. How can reaction conditions be optimized to minimize byproducts in synthesizing this compound-based coordination polymers?
- Methodological Answer :
- Optimization Parameters :
- Solvent System : Use polar aprotic solvents (e.g., DMF) to enhance ligand-metal coordination while avoiding methoxy group solvolysis .
- Stoichiometry : Maintain a 1:1 molar ratio of ligand to metal salt (e.g., Zn²⁺ or Cu²⁺) to prevent oligomer formation.
- Temperature : Conduct reactions at 60–80°C to balance kinetics and thermal stability .
- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb unreacted monomers. Monitor reaction progress via in-situ Raman spectroscopy .
Q. What computational modeling approaches predict the reactivity and regioselectivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap indicates susceptibility to electrophilic attack at the amino group .
- MD Simulations : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways. Methoxy groups may stabilize transition states via hydrogen bonding in polar solvents .
- Machine Learning : Train models on PubChem reaction databases to predict favorable reaction sites. For example, meta-directing effects of the methoxy group can be quantified .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
